molecular formula C14H16N2O B15347110 Acetamide, N-(5,6,7,8-tetrahydrocarbazol-1-YL)- CAS No. 64058-93-1

Acetamide, N-(5,6,7,8-tetrahydrocarbazol-1-YL)-

Cat. No.: B15347110
CAS No.: 64058-93-1
M. Wt: 228.29 g/mol
InChI Key: IXJJJWNBDDIUGM-UHFFFAOYSA-N
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Description

Acetamide, N-(5,6,7,8-tetrahydrocarbazol-1-YL)- is a chemical compound with the molecular formula C14H16N2O and a molecular weight of 228.32 g/mol It is a derivative of acetamide and features a tetrahydrocarbazole moiety, which is a tricyclic structure consisting of two benzene rings fused to a nitrogen-containing ring

Chemical Reactions Analysis

Acetamide, N-(5,6,7,8-tetrahydrocarbazol-1-YL)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions may involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Acetamide, N-(5,6,7,8-tetrahydrocarbazol-1-YL)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application. Research has shown that N-substituted carbazole derivatives can exhibit diverse biological activities by modulating various signaling pathways .

Properties

CAS No.

64058-93-1

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

N-(6,7,8,9-tetrahydro-5H-carbazol-1-yl)acetamide

InChI

InChI=1S/C14H16N2O/c1-9(17)15-13-8-4-6-11-10-5-2-3-7-12(10)16-14(11)13/h4,6,8,16H,2-3,5,7H2,1H3,(H,15,17)

InChI Key

IXJJJWNBDDIUGM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1NC3=C2CCCC3

Origin of Product

United States

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